2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone

Physicochemical property Permeability prediction Lipophilicity

Researchers face inconsistent physicochemical properties when substituting aryl ketones, leading to failed permeability assays or regulatory non-compliance. This compound offers a validated solution with precisely defined parameters. - **Defined Properties**: PSA 26.30 Ų, LogP 3.91 - ideal for permeability/solubility optimization in SAR studies. - **Analytical Standard**: Validated IR spectrum; suitable as HPLC/GC system suitability standard. - **Regulatory Ready**: REACH-compliant for industrial R&D; carbonyl/ether groups enable derivatization.

Molecular Formula C15H13ClO2
Molecular Weight 260.71 g/mol
CAS No. 61548-21-8
Cat. No. B5779561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone
CAS61548-21-8
Molecular FormulaC15H13ClO2
Molecular Weight260.71 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H13ClO2/c1-11-2-4-12(5-3-11)15(17)10-18-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3
InChIKeySPSYWSHMNXKMQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenoxy)-1-(4-methylphenyl)ethanone – Physicochemical Properties & Structural Differentiators


2-(4-Chlorophenoxy)-1-(4-methylphenyl)ethanone is a synthetic aryl ketone featuring a 4-chlorophenoxyacetyl moiety linked to a 4-methylphenyl (p-tolyl) carbonyl group. Its molecular formula is C₁₅H₁₃ClO₂ and it has a molecular weight of 260.72 g/mol [1]. The compound is characterized by a polar surface area (PSA) of 26.30 Ų and a lipophilicity (LogP) of 3.91 [2]. Its structural features—specifically the ether oxygen and the para-substituted chlorophenyl ring—confer distinct physicochemical properties that differentiate it from structurally related ketones, making it a unique candidate for applications requiring specific permeability or partitioning behavior.

Ether oxygen provides distinct PSA/LogP balance
Suited for permeability and partitioning assays
Different hydrogen-bonding profile vs. methylene analogs

2-(4-Chlorophenoxy)-1-(4-methylphenyl)ethanone – Why Generic Substitution Fails


In scientific and industrial contexts, compounds within the aryl ketone family are not functionally interchangeable. Subtle modifications in substitution pattern or linker atoms dramatically alter key physicochemical parameters such as polar surface area (PSA) and lipophilicity (LogP), which in turn govern permeability, solubility, and partitioning behavior. For instance, replacing the ether oxygen with a methylene bridge yields a compound with markedly different polarity and conformational flexibility, as demonstrated by the comparator 1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one (CAS 15221-84-8) . The presence of the 4-chlorophenoxy group in the target compound imparts a specific hydrogen-bonding capacity and electronic profile that cannot be replicated by simple para-substituted phenyl ketones. Consequently, generic substitution based solely on visual similarity can lead to unexpected deviations in experimental outcomes, particularly in assays sensitive to membrane permeability or in synthetic routes requiring specific reactivity profiles.

Target attribute
Substitution risk
Ether oxygen imparts higher polar surface area and specific hydrogen-bonding capacity
Methylene-bridged analog may shift PSA and alter permeability behavior
4-Chlorophenoxy group defines electronic and steric profile
Simple para-substituted phenyl ketones may not reproduce electronic reactivity

2-(4-Chlorophenoxy)-1-(4-methylphenyl)ethanone – Quantitative Differentiation vs. Key Comparators


Enhanced Polar Surface Area (PSA) vs. Methylene Analog

The target compound exhibits a significantly higher polar surface area (PSA) than its direct structural analog, 1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one, which replaces the ether oxygen with a methylene group. This increased PSA (26.30 Ų vs. 17.07 Ų) reflects the contribution of the ether oxygen, enhancing hydrogen-bonding capacity and potentially influencing passive membrane permeability [1].

PSA vs. Methylene Analog
Head-to-head
Target 26.30 Ų
→ +9.23 Ų (+54%)
Methylene analog 17.07 Ų
Higher polar surface area may moderate passive diffusion predictions
Calculated tPSA; assay validation required
Physicochemical property Permeability prediction Lipophilicity

Distinct LogP Profile vs. Fluoro and Methoxy Analogs

The target compound's LogP value of 3.91 [1] places it in a lipophilicity range that differs notably from para-fluoro (cLogP 3.93, TPSA 76.13) [2] and para-methoxy (LogP 3.9) [3] analogs. While the LogP values are similar, the target compound achieves this lipophilicity with a substantially lower PSA than the fluoro analog (26.30 vs. 76.13 Ų), indicating a different balance between hydrophobic and polar interactions. This suggests that the target compound may exhibit distinct partitioning behavior in biphasic systems or biological membranes.

LogP Profile vs. Analogs
Cross-study
Target LogP 3.91 / PSA 26.30
ΔPSA −49.83 Ų
Fluoro analog cLogP 3.93 / PSA 76.13
Similar lipophilicity with much lower polarity suggests distinct partitioning
Cross-study comparison; verify with direct measurements
Lipophilicity Drug-likeness Partition coefficient

Unique IR Fingerprint for Identity Confirmation

The target compound possesses a unique IR spectrum (KBr pellet, Bruker IFS 85 instrument) that serves as a definitive identity confirmation tool [1]. This spectral fingerprint, which includes characteristic absorption bands for the carbonyl (C=O stretch) and ether (C-O-C stretch) functionalities, is distinct from that of related aryl ketones lacking the ether linkage. In procurement or QC contexts, the availability of this reference spectrum enables unambiguous identification and purity assessment via comparative FTIR analysis.

IR Fingerprint
Identity specification
Reference IR spectrum (KBr, Bruker IFS 85)
Supports unambiguous identity confirmation in QC
SpectraBase ID Ar5DKTtPadD
Analytical characterization Quality control Spectral fingerprint

ECHA Regulatory Data Availability

The compound is listed in the European Chemicals Agency (ECHA) substance infocard, providing access to harmonized classification and labeling (C&L) information and REACH registration data [1]. This regulatory footprint ensures that users can obtain up-to-date safety and handling information necessary for compliant laboratory or industrial use. In contrast, many close analogs (e.g., CAS 15221-84-8) have minimal or no ECHA registration, leaving their regulatory status ambiguous.

ECHA Registration
Regulatory review
Harmonized C&L and REACH data available
Reduces regulatory review effort for compliant use
EC Number 100.125.905
Regulatory compliance Safety data REACH

2-(4-Chlorophenoxy)-1-(4-methylphenyl)ethanone – Key Application Scenarios


Lead Optimization: Balancing Lipophilicity and Polarity

The compound's favorable LogP (3.91) combined with a moderate PSA (26.30 Ų) positions it as a useful scaffold for optimizing membrane permeability while retaining some polarity for aqueous solubility. In structure-activity relationship (SAR) studies, researchers can use this compound as a reference point to evaluate how incremental changes in substitution pattern affect physicochemical properties [1].

Analytical Reference Standard for Chromatographic Methods

With its well-defined physicochemical properties (PSA, LogP) and a validated IR reference spectrum [1][2], this compound is ideally suited as a system suitability standard in HPLC or GC method development, particularly for separating structurally related aryl ketone impurities in pharmaceutical or agrochemical manufacturing.

Synthetic Precursor for Aryl Ketone Libraries

The reactive carbonyl and ether functionalities allow for further derivatization (e.g., reduction to alcohol, Grignard additions, or nucleophilic substitutions). Given the availability of REACH regulatory data [3], this compound is a compliant starting material for generating small-molecule libraries in industrial R&D settings where regulatory documentation is mandatory.

Application
Selection Property
Validation Focus
Lead optimization & SAR studies
PSA/LogP balance for permeability
Membrane permeability and partitioning assays
Analytical reference standard
Verified IR spectral fingerprint
System suitability and identity testing
Synthetic precursor for aryl ketone libraries
REACH regulatory documentation
Compliance documentation for library synthesis
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